molecular formula C37H64O2 B13410659 [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate

Cat. No.: B13410659
M. Wt: 540.9 g/mol
InChI Key: GETPXYQZLOYUSP-GKMZXOIUSA-N
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Description

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate involves multiple steps, including the formation of the core chrysenyl structure followed by the addition of the nonanoate ester group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of specific functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the molecular structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C37H64O2

Molecular Weight

540.9 g/mol

IUPAC Name

[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate

InChI

InChI=1S/C37H64O2/c1-7-8-9-10-11-12-19-35(38)39-30-22-24-36(5)29(26-30)20-21-31-33-18-14-17-32(28(4)16-13-15-27(2)3)37(33,6)25-23-34(31)36/h20,27-28,30-34H,7-19,21-26H2,1-6H3/t28?,30?,31-,32?,33+,34+,36?,37?/m1/s1

InChI Key

GETPXYQZLOYUSP-GKMZXOIUSA-N

Isomeric SMILES

CCCCCCCCC(=O)OC1CCC2([C@H]3CCC4([C@H]([C@H]3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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